molecular formula C19H16BrNO2 B3584514 2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide

Cat. No.: B3584514
M. Wt: 370.2 g/mol
InChI Key: RYUAJOXAGXFUSS-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound with the molecular formula C19H15BrNO2 It is characterized by the presence of a bromo-substituted phenoxy group and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable solvent.

    Synthesis of 2-(2-bromo-4-methylphenoxy)acetic acid: The 2-bromo-4-methylphenol is then reacted with chloroacetic acid in the presence of a base to form the corresponding phenoxyacetic acid.

    Amidation Reaction: Finally, the 2-(2-bromo-4-methylphenoxy)acetic acid is reacted with naphthalen-1-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The phenoxy and naphthyl groups can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Formation of new derivatives with different substituents.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of reduced phenoxy or naphthyl derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-N-(phenyl)acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-(naphthalen-2-yl)acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-yl)acetamide

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide is unique due to the presence of both a bromo-substituted phenoxy group and a naphthylacetamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-13-9-10-18(16(20)11-13)23-12-19(22)21-17-8-4-6-14-5-2-3-7-15(14)17/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUAJOXAGXFUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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